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molecular formula C7H7F2NO B8365691 1-(2,6-Difluoropyridin-3-yl)ethanol

1-(2,6-Difluoropyridin-3-yl)ethanol

Cat. No. B8365691
M. Wt: 159.13 g/mol
InChI Key: LZPNPUGOIOFJDD-UHFFFAOYSA-N
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Patent
US07618960B2

Procedure details

Diisopropylamine (134 mL) was added dropwise to a mixed solution composed of a solution of n-butyl lithium in hexane (2.62 M, 368 mL) and tetrahydrofuran (800 mL) in a nitrogen atmosphere at −60° C. or less. The reaction solution was stirred for 30 minutes, and then a solution of 2,6-difluoropyridine (100 g) in tetrahydrofuran (100 mL) was added dropwise to the reaction solution at −60° C. or less. The reaction solution was stirred for one hour, and then acetaldehyde (97.6 mL) was added dropwise to the reaction solution. Then, 2 N aqueous hydrochloric acid (1,000 ml) was added dropwise to the reaction solution. Thereafter, ethyl acetate (1,000 mL) and toluene (1,000 mL) were added to the reaction solution, and the organic layer was separated. The organic layer was concentrated under reduced pressure to obtain 129 g of the title compound.
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
368 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
97.6 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1.[CH:21](=[O:23])[CH3:22].Cl>CCCCCC.O1CCCC1.C1(C)C=CC=CC=1.C(OCC)(=O)C>[F:13][C:14]1[C:19]([CH:21]([OH:23])[CH3:22])=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1

Inputs

Step One
Name
Quantity
134 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
368 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
97.6 mL
Type
reactant
Smiles
C(C)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=NC(=CC=C1C(C)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 129 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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